1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene
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Overview
Description
1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene is an organic compound with a complex structure that includes a cyclopropene ring and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a suitable diene precursor, followed by the introduction of the benzene rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Diphenyl-but-3-en-1-yne: A compound with a similar structure but lacking the cyclopropene ring.
(E)-1,4-Diphenyl-but-3-en-1-yne: Another related compound with a different arrangement of the benzene rings.
Uniqueness
1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene is unique due to the presence of the cyclopropene ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
78646-22-7 |
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Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3-but-3-enyl-3-methyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C20H20/c1-3-4-15-20(2)18(16-11-7-5-8-12-16)19(20)17-13-9-6-10-14-17/h3,5-14H,1,4,15H2,2H3 |
InChI Key |
HHOSHVBGUWNJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CCC=C |
Origin of Product |
United States |
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